6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
Description
6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of a carbazole core with a triazole moiety, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-12-6-7-16-15(10-12)13-4-3-5-14(18(13)22-16)19(25)20-9-8-17-23-21-11-24(17)2/h6-7,10-11,14,22H,3-5,8-9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYVNXMXFAPTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3C(=O)NCCC4=NN=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide typically involves multiple steps, including the formation of the carbazole core and the introduction of the triazole moiety. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid.
Introduction of the Triazole Moiety: The triazole moiety can be introduced through a [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts.
Coupling of the Carbazole and Triazole Units: The final step involves coupling the carbazole core with the triazole moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signaling Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Triazole Derivatives: Compounds with a triazole moiety, such as fluconazole and itraconazole.
Uniqueness
6-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is unique due to its combination of a carbazole core and a triazole moiety, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
